4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol
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Overview
Description
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with triazole precursors. One common method involves the nucleophilic substitution of a piperidine derivative with a triazole compound under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triazole ring can produce various reduced triazole derivatives .
Scientific Research Applications
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 1,2,4-Triazole derivatives
- 1-Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is unique due to the presence of both a piperidine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H14N4O/c1-12-7(10-6-11-12)8(13)2-4-9-5-3-8/h6,9,13H,2-5H2,1H3 |
InChI Key |
JLNGHOSDXPAGAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2(CCNCC2)O |
Origin of Product |
United States |
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